molecular formula C13H14N2O2S B13887545 N-[4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide

N-[4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide

Cat. No.: B13887545
M. Wt: 262.33 g/mol
InChI Key: XCHPBBCZGMDWGO-UHFFFAOYSA-N
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Description

N-[4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide is an organic compound that features a sulfonamide group attached to a phenyl ring, which is further substituted with a 4-methylpyridin-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide typically involves the reaction of 4-methylpyridin-3-ylamine with 4-bromobenzene sulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of N-[4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methyl-3-(pyridin-3-yl)pyrimidin-2-yl)phenylmethanesulfonamide
  • N-(4-methyl-3-(pyridin-3-yl)pyrimidin-2-yl)phenylpiperidine-4-carboxamide

Uniqueness

N-[4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylpyridin-3-yl group enhances its binding affinity to certain molecular targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C13H14N2O2S

Molecular Weight

262.33 g/mol

IUPAC Name

N-[4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide

InChI

InChI=1S/C13H14N2O2S/c1-10-7-8-14-9-13(10)11-3-5-12(6-4-11)15-18(2,16)17/h3-9,15H,1-2H3

InChI Key

XCHPBBCZGMDWGO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)C2=CC=C(C=C2)NS(=O)(=O)C

Origin of Product

United States

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